3-Formylphenyl benzenesulfonate
Description
BenchChem offers high-quality 3-Formylphenyl benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylphenyl benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-formylphenyl) benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4S/c14-10-11-5-4-6-12(9-11)17-18(15,16)13-7-2-1-3-8-13/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACJAMSPPRWASP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294843 | |
| Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13493-49-7 | |
| Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13493-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301294843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Formylphenyl benzenesulfonate stability and degradation profile
An In-depth Technical Guide to the Stability and Degradation Profile of 3-Formylphenyl benzenesulfonate
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for assessing the chemical stability and degradation profile of 3-Formylphenyl benzenesulfonate. Intended for researchers, scientists, and professionals in drug development, this document outlines the intrinsic chemical liabilities of the molecule, proposes potential degradation pathways, and offers detailed protocols for conducting forced degradation studies. By elucidating the causality behind experimental choices and grounding methodologies in established scientific principles and regulatory expectations, this guide serves as a practical resource for characterizing the stability of this and structurally related molecules. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, crucial for regulatory submissions and the development of stable pharmaceutical formulations.
Introduction: Understanding the Molecule
3-Formylphenyl benzenesulfonate is an aromatic compound featuring two key functional groups: a sulfonate ester and an aromatic aldehyde. The interplay of these functionalities dictates its chemical behavior, reactivity, and, consequently, its stability. A thorough understanding of its degradation profile is paramount for its potential application in pharmaceuticals, where stability directly impacts safety and efficacy.[1]
Forced degradation studies, or stress testing, are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2] The information gleaned from such studies is essential for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[3]
This guide will systematically explore the anticipated degradation pathways of 3-Formylphenyl benzenesulfonate under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis.
Intrinsic Chemical Stability and Predicted Degradation Pathways
The structure of 3-Formylphenyl benzenesulfonate suggests two primary sites susceptible to degradation: the sulfonate ester linkage and the formyl (aldehyde) group.
The Sulfonate Ester Moiety: A Target for Hydrolysis
The sulfonate ester bond is susceptible to nucleophilic attack, particularly by water (hydrolysis), leading to the cleavage of the ester. This reaction can be catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the sulfonate oxygen atoms makes the sulfur atom more electrophilic and susceptible to attack by water.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the sulfur atom.[4] The mechanism of alkaline hydrolysis of aryl benzenesulfonates can be complex, potentially proceeding through a stepwise mechanism involving a pentavalent intermediate.[5][6]
The primary degradation products from hydrolysis of the ester linkage are predicted to be 3-hydroxybenzaldehyde and benzenesulfonic acid .
The Formyl Group: Susceptibility to Oxidation and Photodegradation
The aldehyde functional group is well-known for its susceptibility to oxidation.
-
Oxidative Degradation: Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids.[7][8] In the presence of common oxidants, such as hydrogen peroxide, 3-Formylphenyl benzenesulfonate is expected to degrade to 3-(benzenesulfonyloxy)benzoic acid . The autoxidation of benzaldehydes upon exposure to air is also a known phenomenon.[9]
-
Photodegradation: Aromatic aldehydes are known to be sensitive to UV light, which can promote their degradation.[10] The absorption of light can lead to the formation of reactive excited states, which can then undergo various reactions, including oxidation.[11][12][13] The specific photolytic degradation products can be diverse and may result from complex radical-mediated processes.
Thermal Degradation
Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions. For 3-Formylphenyl benzenesulfonate, thermal stress may accelerate hydrolysis and oxidation. Additionally, thermal decomposition of sulfonate esters can occur, although this often requires high temperatures.[14] The presence of other materials can also influence the thermal stability of sulfonate esters.[14]
The following diagram illustrates the predicted primary degradation pathways:
Caption: Predicted primary degradation pathways for 3-Formylphenyl benzenesulfonate.
A Strategic Approach to Forced Degradation Studies
The objective of a forced degradation study is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[15] This level of degradation is generally sufficient to produce and identify the major degradation products without being so excessive that it leads to secondary degradation, which can complicate the analysis. The following experimental workflow provides a systematic approach.
Caption: General workflow for forced degradation studies.
Materials and Reagents
-
3-Formylphenyl benzenesulfonate (of known purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Ammonium acetate or formate (for mobile phase)
Preparation of Stock Solution
A stock solution of 3-Formylphenyl benzenesulfonate at a concentration of 1 mg/mL is recommended.[2] The choice of solvent should be carefully considered to ensure the compound is fully dissolved and the solvent itself is stable under the stress conditions. A mixture of acetonitrile and water is often a suitable starting point.
Experimental Protocols for Stress Testing
The following are detailed protocols for each stress condition. It is crucial to include a control sample (unstressed) for each condition, stored at ambient temperature and protected from light, to serve as a baseline.
3.3.1. Hydrolytic Degradation
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw aliquots at shorter time intervals initially (e.g., 30 minutes, 1, 2, 4 hours) due to potentially faster degradation.
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
3.3.2. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Monitor the reaction closely, taking aliquots at time points such as 1, 2, 4, 8, and 24 hours.[15]
-
Quench the reaction by adding a suitable agent if necessary, or dilute significantly with mobile phase to slow the reaction before analysis.
3.3.3. Thermal Degradation
-
Place a solid sample of 3-Formylphenyl benzenesulfonate in a temperature-controlled oven at a temperature significantly higher than that used for accelerated stability (e.g., 80°C).
-
Also, subject the stock solution to the same thermal stress.
-
Sample at time points such as 1, 3, and 7 days.
-
For the solid sample, dissolve in the initial solvent mixture to the target concentration before analysis. For the solution sample, dilute as needed.
3.3.4. Photolytic Degradation
-
Expose the stock solution and a solid sample of 3-Formylphenyl benzenesulfonate to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after the exposure period.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison across different stress conditions.
| Stress Condition | Reagent/Condition | Temperature (°C) | Time | % Degradation of 3-Formylphenyl benzenesulfonate | Major Degradation Products (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 h | Data | Data |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 4 h | Data | Data |
| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Data | Data |
| Thermal (Solid) | N/A | 80 | 7 days | Data | Data |
| Thermal (Solution) | N/A | 80 | 7 days | Data | Data |
| Photolytic (Solid) | ICH Q1B | Ambient | Exposure | Data | Data |
| Photolytic (Solution) | ICH Q1B | Ambient | Exposure | Data | Data |
Analytical Methodology for Stability Indication
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose, often coupled with mass spectrometry (MS) for the identification of unknown degradation products.
HPLC Method Development
-
Column: A C18 column is a good starting point for the separation of aromatic compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar or less polar degradation products.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and aid in the identification of degradation products.
Identification of Degradation Products by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound and analyzing the fragmentation patterns, the structures of the impurities can be proposed or confirmed.
Conclusion
This guide provides a comprehensive and scientifically grounded approach to evaluating the stability and degradation profile of 3-Formylphenyl benzenesulfonate. By systematically applying the principles of forced degradation, researchers can gain a deep understanding of the molecule's intrinsic chemical liabilities. The proposed experimental protocols and analytical strategies are designed to generate robust data that is essential for informed decision-making in the drug development process, ultimately ensuring the quality, safety, and efficacy of potential pharmaceutical products. The insights gained from these studies are not only crucial for regulatory compliance but also form the foundation for the rational design of stable formulations.
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved February 15, 2026, from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 15, 2026, from [Link]
-
Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal for Scientific Research & Development. Retrieved February 15, 2026, from [Link]
-
Babtie, A. C., et al. (2010). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 8(12), 2741-2744. Retrieved February 15, 2026, from [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2013, November 26). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. (2012, July 18). Applied and Environmental Microbiology. Retrieved February 15, 2026, from [Link]
-
Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]
-
Zellner, G., et al. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228-2233. Retrieved February 15, 2026, from [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]
-
Teasdale, A., et al. (2010). A Kinetic and Mechanistic Study of the Reaction of Methanesulfonic Acid with Alcohols To Form Sulfonate Esters. Organic Process Research & Development, 14(4), 1000-1010. Retrieved February 15, 2026, from [Link]
-
What is Benzenesulfonic Acid? Cosmetic usage, alternatives, and regulatory insights. (2025, April 25). Slate. Retrieved February 15, 2026, from [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. (n.d.). ASM Journals. Retrieved February 15, 2026, from [Link]
-
Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023, March 17). MDPI. Retrieved February 15, 2026, from [Link]
-
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Aldehydes as powerful initiators for photochemical transformations. (2020, April 9). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. Retrieved February 15, 2026, from [Link]
-
Aldehydes as powerful initiators for photochemical transformations. (2020, April 23). Beilstein Journals. Retrieved February 15, 2026, from [Link]
-
Thermal Stability of Sulfonated Poly(Ether Ether Ketone) Films: On the Role of Protodesulfonation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. onyxipca.com [onyxipca.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resolvemass.ca [resolvemass.ca]
Technical Guide: The Benzenesulfonate Moiety as a Nucleofuge
Executive Summary
The benzenesulfonate moiety (
This guide provides a rigorous technical analysis of the benzenesulfonate potential, focusing on electronic tunability via the Hammett correlation, practical synthesis protocols, and the critical regulatory landscape regarding genotoxicity (ICH M7) in pharmaceutical development.
Part 1: Mechanistic Foundations & Nucleofugality
The Structural Basis of Lability
The efficacy of the benzenesulfonate group stems from the exceptional stability of its conjugate base, the benzenesulfonate anion. Upon heterolysis of the
Key Physicochemical Parameters:
-
Conjugate Acid: Benzenesulfonic acid (
) -
:
(Strong acid)[1] -
Bond Length (
): The delocalization results in equivalent bond orders of for the S-O bonds in the anion, minimizing the energy barrier for departure.
Resonance Visualization
The following diagram illustrates the resonance structures that stabilize the leaving group anion, lowering the transition state energy for
Figure 1: Resonance delocalization and inductive stabilization of the benzenesulfonate anion.
Part 2: Structure-Activity Relationships (SAR) & Tuning
The true power of the benzenesulfonate moiety lies in its tunability . Unlike mesylates (fixed reactivity) or halides, the benzenesulfonate core can be modulated by substituting the aromatic ring. This follows the Hammett equation:
Where
Comparative Nucleofugality Data
The table below compares the benzenesulfonate core against its common derivatives and other standard leaving groups.
| Leaving Group (LG) | Structure | Conjugate Acid | Relative Solvolysis Rate ( | Electronic Character |
| Triflate | -14.0 | Strong -I (Inductive) | ||
| Nosylate | -4.0 | Strong -M/-I (Resonance/Inductive) | ||
| Brosylate | -3.0 | 10 - 50 | Weak -I | |
| Benzenesulfonate | -2.8 | 1.0 (Reference) | Neutral Standard | |
| Tosylate | -2.8 | 0.6 - 0.7 | Weak +I (Donating/Deactivating) | |
| Mesylate | -1.9 | 0.5 - 0.6 | No Resonance from R-group |
*Note: Rates are approximate and solvent-dependent, normalized to benzenesulfonate.
Expert Insight: While Tosylates are most common due to crystallinity, unsubstituted benzenesulfonates are electronically superior leaving groups. If a reaction with a tosylate is sluggish, switching to a benzenesulfonate (or eventually a brosylate) can provide the necessary rate enhancement without resorting to the highly unstable/reactive triflates.
Part 3: Synthetic Protocol (Benzenesulfonylation)
Reliable synthesis of alkyl benzenesulfonates requires careful control of HCl byproducts to prevent the conversion of the alcohol to an alkyl chloride (an undesired side reaction).
Standard Operating Procedure (SOP)
Objective: Conversion of a primary alcohol (
Reagents:
-
Substrate: Primary Alcohol (1.0 equiv)
-
Reagent: Benzenesulfonyl Chloride (1.2 equiv)
-
Solvent/Base: Pyridine (anhydrous, 5-10 volumes) OR
with .
Protocol:
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Solvation: Dissolve the alcohol in anhydrous Pyridine. Cool to
using an ice/water bath.-
Why Pyridine? It acts as both solvent and nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate.
-
-
Addition: Add Benzenesulfonyl chloride dropwise over 15 minutes.
-
Control: Maintain internal temperature
to prevent elimination side reactions.
-
-
Reaction: Stir at
for 2 hours, then allow to warm to room temperature. Monitor by TLC.[2] -
Quench: Pour reaction mixture into ice-cold 10% HCl or 10% Citric Acid.
-
Critical Step: The acid wash is required to protonate and solubilize the pyridine into the aqueous layer.
-
-
Extraction: Extract with
(x3). Wash combined organics with saturated (remove residual acid) and Brine. -
Purification: Dry over
, filter, and concentrate. If the product is an oil (common for benzenesulfonates vs. tosylates), purify via flash chromatography immediately to avoid hydrolysis.
Reaction Mechanism & Workflow
Figure 2: Pyridine-mediated activation of benzenesulfonyl chloride.
Part 4: Critical Safety & Regulatory Context (ICH M7)
For drug development professionals, the benzenesulfonate moiety introduces a specific regulatory challenge: Genotoxicity .
The PGI (Potentially Genotoxic Impurity) Risk
Alkyl benzenesulfonates are potent alkylating agents. They can react with nucleophilic DNA bases (e.g., N7-guanine), leading to mutations.
-
Regulatory Status: Under ICH M7, alkyl benzenesulfonates are typically Class 1 or Class 2 impurities (Known Mutagens).
-
Source: They are often formed as byproducts when sulfonic acids are used as salt counter-ions in the presence of residual alcohols (e.g., using benzenesulfonic acid to form a salt in methanol).
Control Strategy
If a benzenesulfonate is used as a reagent or formed as a byproduct, a "Purge Factor" calculation is required.
Figure 3: ICH M7 Decision Tree for controlling alkyl benzenesulfonate impurities.
References
-
Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. Link
-
International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link
-
Teasdale, A., & Elder, D. (2010). Analytical control strategies for genotoxic impurities in the pharmaceutical industry. Trends in Analytical Chemistry. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon). Link
-
Buncel, E., & Chuaqui, C. (1982). Bond scission in the hydrolysis of benzenesulfonates. The Journal of Organic Chemistry. Link
Sources
3-Formylphenyl benzenesulfonate molecular structure and conformation
This technical guide provides a comprehensive structural and conformational analysis of 3-Formylphenyl benzenesulfonate , a bifunctional building block critical in medicinal chemistry and materials science.[1]
Molecular Structure, Conformation, and Reactivity Profile
Executive Summary
3-Formylphenyl benzenesulfonate (CAS: 28502-38-9) represents a strategic intersection of electrophilic reactivity and structural rigidity.[1] As an aryl sulfonate ester, it serves as a "masked" phenol and a pseudo-halide in cross-coupling reactions, while the meta-formyl group provides an orthogonal handle for condensation chemistry.[1] This guide details its molecular architecture, emphasizing the conformational bias introduced by the sulfonate linkage and its implications for drug design and synthetic utility.
Molecular Architecture
The molecule comprises two distinct aromatic domains linked by a sulfonate ester bridge (
2.1 Connectivity and Geometry
The central sulfur atom adopts a distorted tetrahedral geometry (
-
Domain A (Electrophile): The benzenesulfonyl moiety.[1][2][3][4][5]
-
Domain B (Scaffold): The 3-formylphenyl ring.[5] The formyl group at the meta position creates a specific electronic vector that deactivates the ring toward electrophilic aromatic substitution but activates the sulfonate for nucleophilic displacement.[1]
Table 1: Predicted Structural Parameters (Based on Aryl Benzenesulfonate Homologs)
| Parameter | Atoms | Typical Value | Structural Significance |
| Bond Length | S=O[6] | 1.43 Å | Double bond character; highly polarized.[1] |
| Bond Length | S-O (ester) | 1.60 Å | Single bond; breakable under hydrolysis/coupling.[1] |
| Bond Length | O-C (aryl) | 1.40 Å | |
| Bond Angle | O=S=O | 120° | Deviates from ideal 109.5° due to repulsion between lone pairs/double bonds (Thorpe-Ingold effect). |
| Torsion | C-S-O-C | ~60-90° | Critical: Defines the "open" vs. "folded" conformation. |
2.2 Visualization of Connectivity
The following diagram illustrates the atomic connectivity and functional zones.
Figure 1: Functional connectivity of 3-Formylphenyl benzenesulfonate highlighting the modular reactivity zones.
Conformational Landscape
The conformational flexibility of 3-formylphenyl benzenesulfonate is governed principally by rotation around the S-O and O-C(Ar) single bonds.[1]
3.1 The "Gauche" Preference
Unlike amides which are planar, sulfonate esters typically adopt a conformation where the phenyl ring (Ring B) is gauche to the sulfonyl oxygens.[1]
-
Electronic Anomeric Effect: Interaction between the oxygen lone pair and the
orbital of the S-C bond stabilizes a conformation where the C-O-S-C dihedral angle is roughly 60–90°.[1] -
Steric Implications: This forces the two aromatic rings to lie in planes that are nearly perpendicular to each other. This "L-shaped" or twisted geometry prevents
-stacking between the two rings within the molecule, increasing solubility compared to planar analogs.[1]
3.2 Meta-Formyl Orientation
The formyl group (
-
Syn vs. Anti: The carbonyl oxygen of the formyl group can orient syn or anti to the sulfonate oxygen.[1] The anti conformer is energetically favored to minimize dipole-dipole repulsion between the sulfonyl oxygens and the carbonyl oxygen.[1]
Synthesis & Characterization Strategy
To ensure scientific integrity, the synthesis must be validated by orthogonal analytical methods.
4.1 Synthetic Protocol (Self-Validating)
Reaction: Esterification of 3-hydroxybenzaldehyde with benzenesulfonyl chloride.
-
Setup: Charge a dry flask with 3-hydroxybenzaldehyde (1.0 eq) and anhydrous DCM.
-
Base Addition: Add Triethylamine (1.2 eq) or Pyridine. Checkpoint: Solution should remain clear or turn slightly yellow.
-
Electrophile Addition: Add Benzenesulfonyl chloride (1.1 eq) dropwise at 0°C. Mechanism: The base deprotonates the phenol, creating a phenoxide that attacks the sulfur.[1]
-
Workup: Wash with dilute HCl (removes base), then
(removes unreacted sulfonyl chloride).[1][4] -
Purification: Recrystallization from EtOH/Hexane.
4.2 Characterization Logic
- NMR: Look for the aldehyde proton singlet (~10.0 ppm). The aromatic region will show a complex pattern due to the two rings.[1] The meta-substituted ring protons will appear as a singlet (H2), two doublets (H4, H6), and a triplet (H5).[1]
-
IR Spectroscopy:
-
(aldehyde): ~1700 cm
-
(sulfonate): ~1350 cm
(asymmetric) and ~1175 cm (symmetric). Absence of broad OH stretch (3200-3500 cm ) confirms esterification.
-
(aldehyde): ~1700 cm
Figure 2: Synthetic pathway and critical validation checkpoints.
Reactivity & Stability Profile
Understanding the stability of the sulfonate bond is vital for drug development, particularly regarding genotoxicity risks (potential alkylating agents) and metabolic stability.
5.1 Hydrolytic Stability
Aryl sulfonates are significantly more stable to hydrolysis than alkyl sulfonates.[1]
-
Acidic Conditions: Stable.
-
Basic Conditions: Susceptible to hydrolysis (
mechanism), regenerating the phenol and benzenesulfonic acid.[1] The electron-withdrawing formyl group at the meta position increases the electrophilicity of the sulfur, making this derivative slightly more labile than phenyl benzenesulfonate.
5.2 Chemoselective Transformations
The molecule allows for orthogonal functionalization:
-
Aldehyde Selective: Reductive amination or Wittig olefination can be performed without disturbing the sulfonate ester if non-nucleophilic bases are used.[1]
-
Sulfonate Selective: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) can displace the sulfonate group to form biaryls.[1][7] The sulfonate acts as a pseudo-halide (Ar-OTf surrogate).[1]
Figure 3: Orthogonal reactivity pathways demonstrating chemoselectivity.
References
-
Structural Homologs (Ortho-isomer): Cho, S. I., & Park, K. M. (2007).[1] N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E. Link
-
General Aryl Sulfonate Conformation: Gelbrich, T., et al. (2007). Conformational preferences of sulfonamides and sulfonates. CrystEngComm. Link
-
Synthetic Protocol (General Aryl Sulfonates): BenchChem Protocols. Synthesis of 4-Formylphenyl Benzenesulfonate (Applied to meta-isomer). Link
-
Reactivity (Cross-Coupling): Gooßen, L. J., et al. (2008).[1] Pd-catalyzed synthesis of biaryls from aryl sulfonates. Angewandte Chemie International Edition. Link
-
Physical Data (Parent Acid): National Center for Biotechnology Information. PubChem Compound Summary for CID 104693, 3-Formylbenzenesulfonic acid. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(3,4-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-(3-Formylphenyl)-Benzenesulfonamide | C13H11NO3S | CID 122707121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Formylphenyl benzenesulfonate: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 3-Formylphenyl benzenesulfonate, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical characteristics, and prospective applications.
Introduction and Chemical Identity
3-Formylphenyl benzenesulfonate is an aromatic sulfonate ester characterized by a formyl (aldehyde) group and a benzenesulfonate group attached to a central phenyl ring in a meta (1,3) substitution pattern. The aldehyde group offers a reactive site for a multitude of organic transformations, while the benzenesulfonate moiety is an excellent leaving group, rendering the molecule a versatile intermediate for constructing more complex molecular architectures.
While a specific CAS number for 3-Formylphenyl benzenesulfonate is not readily found in major chemical databases, its identity is unambiguously defined by its IUPAC name and its constituent precursors.
Table 1: Chemical Identifiers and Precursors
| Identifier | Value |
| IUPAC Name | 3-Formylphenyl benzenesulfonate |
| Molecular Formula | C₁₃H₁₀O₄S |
| Molecular Weight | 262.28 g/mol |
| Precursor 1 | 3-Hydroxybenzaldehyde[1][2][3] |
| Precursor 1 CAS | 100-83-4[1][2][3] |
| Precursor 2 | Benzenesulfonyl chloride |
| Precursor 2 CAS | 98-09-9 |
The structure of 3-Formylphenyl benzenesulfonate is depicted below:
Caption: Synthesis workflow for 3-Formylphenyl benzenesulfonate.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl sulfonates. [4] Materials:
-
3-Hydroxybenzaldehyde
-
Benzenesulfonyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Physicochemical Properties and Reactivity
The bifunctional nature of 3-Formylphenyl benzenesulfonate dictates its chemical reactivity and potential applications. [5] Table 2: Predicted Physicochemical Properties and Reactivity
| Functional Group | Key Properties and Reactions |
| Formyl Group | - Electrophilic Carbon: Susceptible to nucleophilic attack. - Reactions: Nucleophilic addition (Grignard, organolithiums), Wittig reaction, reductive amination, oxidation to a carboxylic acid, reduction to a benzyl alcohol. |
| Benzenesulfonate Group | - Excellent Leaving Group: Facilitates nucleophilic substitution and cross-coupling reactions. - Reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. |
The presence of both an electrophilic aldehyde and a leaving group on the same molecule makes it a valuable synthon for preparing a wide array of complex organic molecules.
Applications in Research and Drug Development
While specific applications for 3-Formylphenyl benzenesulfonate are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and drug discovery.
Scaffold for Novel Heterocycles
The aldehyde functionality can be readily converted into various heterocyclic systems through condensation reactions with dinucleophiles. The resulting heterocycles can be further functionalized via cross-coupling reactions at the benzenesulfonate position.
Role in Drug Design
Aryl sulfonamides and sulfonate esters are prevalent in many FDA-approved drugs. [6][7]These moieties can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. The aryl O-sulfamate pharmacophore, a close analog, has been extensively explored in oncology and women's health. [8]While sulfonate esters have raised concerns regarding their potential as genotoxic impurities, their utility in modulating the physicochemical properties of drug candidates remains significant. [9][10] The benzenesulfonate group in 3-Formylphenyl benzenesulfonate can act as a bioisosteric replacement for other functional groups, potentially improving a lead compound's potency and drug-like properties.
Caption: Potential applications of 3-Formylphenyl benzenesulfonate.
Conclusion
3-Formylphenyl benzenesulfonate is a versatile bifunctional molecule with considerable potential as a building block in organic synthesis. Its straightforward preparation from commercially available precursors and the orthogonal reactivity of its aldehyde and benzenesulfonate groups make it an attractive intermediate for the synthesis of complex molecular targets. For researchers in drug discovery, this compound offers a valuable scaffold for generating novel chemical entities with tunable physicochemical and pharmacological properties. Further exploration of the chemistry and biological activity of derivatives of 3-Formylphenyl benzenesulfonate is warranted.
References
-
PubChem. 3-Hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 58(19), 7604–7629. [Link]
-
Elder, J. W., & Taylor, M. J. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948–2961. [Link]
-
Liu, Z., Ebadi, A., Toughani, M., Mert, N., & Vessally, E. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances, 10(62), 37299–37313. [Link]
-
Wikipedia. (2023). 3-Hydroxybenzaldehyde. [Link]
-
Pharmaffiliates. 3-Hydroxybenzaldehyde. [Link]
-
Request PDF. (2025). The Utility of Sulfonate Salts in Drug Development. [Link]
-
ResearchGate. (2025). Selected drugs with N-aryl sulfonamide structure motif. [Link]
Sources
- 1. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Strategic Derivatization of 3-Formylphenyl Benzenesulfonate
Introduction: Unlocking Molecular Diversity from a Bifunctional Scaffold
In the landscape of modern synthetic chemistry, the efficiency of generating molecular diversity from a single, versatile starting material is paramount. 3-Formylphenyl benzenesulfonate is a quintessential example of such a scaffold, strategically equipped with two distinct and orthogonally reactive functional groups. Its utility is particularly pronounced in medicinal chemistry and materials science, where it serves as a linchpin for constructing complex molecular architectures.[1][2]
The molecule's power lies in its duality:
-
The Formyl Group (Aldehyde): Positioned at the meta-position, the aldehyde is a gateway for a multitude of classical and contemporary transformations. It readily participates in nucleophilic additions and condensation reactions, allowing for the introduction of nitrogen-containing moieties, the extension of carbon chains, and the formation of diverse heterocyclic systems.[2]
-
The Benzenesulfonate Ester: This moiety is an excellent leaving group, analogous to halides or triflates, making the aromatic ring susceptible to a host of palladium-catalyzed cross-coupling reactions. This enables the facile construction of biaryl systems and the introduction of various carbon and heteroatom substituents.[2]
This guide provides an in-depth exploration of the synthetic pathways accessible from 3-Formylphenyl benzenesulfonate. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for leveraging this powerful building block.
Strategic Overview of Synthetic Transformations
The true synthetic potential of 3-Formylphenyl benzenesulfonate is realized through the selective and sequential manipulation of its two key functional groups. The aldehyde offers a rich platform for derivatization, while the sulfonate provides an independent handle for carbon-carbon and carbon-heteroatom bond formation. The following diagram illustrates the primary synthetic avenues.
Caption: Primary synthetic routes for the derivatization of 3-Formylphenyl benzenesulfonate.
Protocols for Derivatization via the Formyl Group
The aldehyde functionality is arguably one of the most versatile handles in organic synthesis. The protocols below detail two fundamental transformations: reductive amination and Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of N-Aryl/Alkyl Amines via Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for forging robust carbon-nitrogen bonds.[3] The process involves the in-situ formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then immediately reduced by a mild hydride agent present in the reaction mixture.
Causality of Methodological Choices:
-
Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice. Unlike the more reactive NaBH₄, it is mild enough not to reduce the starting aldehyde. Its reduced reactivity is also advantageous over sodium cyanoborohydride (NaBH₃CN) as it avoids the generation of toxic cyanide byproducts and is effective under neutral or weakly acidic conditions.[3][4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively dissolve the organic substrates.
-
Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often added to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced.
Caption: Step-by-step workflow for the reductive amination protocol.
-
Reaction Setup: To a clean, dry round-bottom flask, add 3-Formylphenyl benzenesulfonate (1.0 eq.). Dissolve it in dichloromethane (DCM, approx. 0.1 M concentration).
-
Amine Addition: Add the desired primary amine (1.1 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃, 1.2 eq.) to liberate the free amine.
-
Initiation of Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture portion-wise over 5 minutes. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.
| Amine Substrate (R-NH₂) | Expected Yield (%) | Notes |
| Aniline | 85-95% | Electron-rich and unhindered amines react readily. |
| Benzylamine | 90-98% | A highly reactive primary amine. |
| Morpholine | 80-90% | A common secondary amine used in drug discovery. |
| tert-Butylamine | 50-70% | Sterically hindered amines may require longer reaction times or gentle heating. |
Protocols for Derivatization via the Benzenesulfonate Group
The benzenesulfonate group serves as a reliable leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of biaryl compounds.
Protocol 2: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[5] The reaction typically involves a palladium(0) catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation with an organoboron species, and reductive elimination to yield the coupled product.[5]
Causality of Methodological Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable, and commercially available catalyst suitable for this transformation.[6] It is an air-sensitive solid and should be handled under an inert atmosphere.
-
Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial. The base activates the boronic acid for the transmetalation step.[6]
-
Solvent System: A two-phase solvent system, such as toluene and water, is commonly employed to dissolve both the organic-soluble substrates and the water-soluble inorganic base.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Inert Atmosphere: To a round-bottom flask equipped with a condenser, add 3-Formylphenyl benzenesulfonate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq.).
-
Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent/Base Addition: Add degassed toluene (or dioxane) followed by a degassed 2M aqueous solution of Na₂CO₃. The typical solvent ratio is 4:1 (organic:aqueous).
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 6-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.
| Arylboronic Acid (Ar-B(OH)₂) | Expected Yield (%) | Notes |
| Phenylboronic acid | 80-90% | The parent, un-substituted reaction. |
| 4-Methoxyphenylboronic acid | 85-95% | Electron-donating groups often facilitate the reaction. |
| 4-Fluorophenylboronic acid | 75-85% | Electron-withdrawing groups are also well-tolerated. |
| Thiophene-3-boronic acid | 70-85% | Heterocyclic boronic acids are excellent coupling partners.[7] |
Conclusion
3-Formylphenyl benzenesulfonate stands out as a highly valuable and versatile building block for synthetic chemists. The distinct and predictable reactivity of its aldehyde and benzenesulfonate functionalities allows for a modular and strategic approach to the synthesis of diverse and complex molecules. The protocols detailed herein provide a reliable foundation for researchers to explore its vast chemical space, enabling the rapid generation of novel compounds for applications ranging from drug discovery programs to the development of advanced functional materials.
References
- BenchChem. Application Notes and Protocols for the Synthesis of Derivatives from 4-Formylphenyl Benzenesulfonate.
- BenchChem. Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Organic Synthesis.
- BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014).
- YouTube. Reductive Amination & Amide Synthesis (IOC 40). (2022).
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Korean Chemical Society. Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. (2003).
- BenchChem. Application Notes and Protocols for the Characterization of 4-Formylphenyl benzenesulfonate.
- ResearchGate. Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions.
Sources
Application Note: Wittig Olefination Protocol for 3-Formylphenyl Benzenesulfonate
Introduction & Strategic Context
Molecule Profile
3-Formylphenyl benzenesulfonate acts as a pivotal bifunctional building block in medicinal chemistry. It contains two distinct reactive centers:[1][2]
-
Formyl group (Aldehyde): A classic electrophile for carbon chain extension via olefination.
-
Benzenesulfonate ester: A "pseudohalide" leaving group (
), serving as a masked phenol or a partner for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Synthetic Challenge
The primary challenge in performing a Wittig reaction on this substrate is chemoselectivity .[3] Sulfonate esters are susceptible to nucleophilic attack (S-O cleavage) or hydrolysis under strongly basic conditions. Standard Wittig protocols often utilize harsh bases (e.g.,
This protocol details a High-Fidelity Methylenation workflow designed to convert the aldehyde to a terminal alkene (styrene derivative) while preserving the sulfonate ester integrity.
Mechanistic Principles
The reaction follows the classic Wittig mechanism but requires strict control over the ylide generation step to prevent side reactions.
Reaction Pathway
The process involves the deprotonation of methyltriphenylphosphonium bromide to form the phosphorus ylide, which then undergoes a [2+2] cycloaddition with the aldehyde.
Figure 1: Mechanistic pathway of the Wittig methylenation. The driving force is the formation of the strong P=O bond in triphenylphosphine oxide.
Experimental Design & Critical Parameters
Base Selection: The "Goldilocks" Zone
-
Avoid:
-Butyllithium ( -BuLi). While effective for ylide generation, it is a strong nucleophile that can attack the sulfonate sulfur or the aromatic ring. -
Recommended: Potassium tert-butoxide (
-BuOK) .[4][5][6] It is sufficiently basic ( in DMSO/THF) to deprotonate the phosphonium salt ( ) but bulky enough to minimize nucleophilic attack on the sulfonate ester at controlled temperatures [1]. -
Alternative: Sodium Hexamethyldisilazide (NaHMDS) for ultra-sensitive scales.
Solvent System
-
Anhydrous Tetrahydrofuran (THF): Essential. Water content must be
. Moisture consumes the base (generating hydroxide, which hydrolyzes the sulfonate) and quenches the ylide.
Stoichiometry Table
| Component | Equiv. | Role | Notes |
| Substrate | 1.0 | Limiting Reagent | Dry thoroughly before use.[7] |
| MTPB | 1.2 - 1.5 | Ylide Precursor | Methyltriphenylphosphonium bromide. Hygroscopic; dry at 50°C under vacuum. |
| 1.3 - 1.6 | Base | Use 1.05 equiv relative to MTPB. Excess base degrades substrate. | |
| THF | [0.1 M] | Solvent | Concentration relative to substrate. |
Detailed Protocol (Methylenation)
Objective: Synthesis of 3-vinylphenyl benzenesulfonate.
Preparation of Glassware
-
Oven-dry a 2-neck round-bottom flask (RBF) and a stir bar at 120°C for >2 hours.
-
Assemble hot under a stream of Nitrogen (
) or Argon. -
Seal with a rubber septum and cool to room temperature (RT) under positive inert gas pressure.
Ylide Generation (The "Yellow" Step)
-
Charge the RBF with MTPB (1.5 equiv).
-
Add anhydrous THF (70% of total volume) via syringe. Start stirring to form a suspension.[3]
-
Cool the suspension to 0°C (ice/water bath).
-
Add
-BuOK (1.6 equiv) portion-wise (if solid) or dropwise (if 1.0 M solution in THF) over 5-10 minutes.-
Observation: The mixture will turn a bright canary yellow, indicating the formation of the phosphorane ylide (
).
-
-
Stir at 0°C for 45 minutes to ensure complete deprotonation.
Substrate Addition
-
Dissolve 3-Formylphenyl benzenesulfonate (1.0 equiv) in the remaining THF (30% of volume).
-
Add this solution dropwise to the cold ylide suspension over 10–15 minutes.
-
Why? Slow addition prevents a local excess of aldehyde, ensuring the ylide is always in excess until the reaction completes, which improves conversion.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
Monitoring & Workup
-
TLC/HPLC Check: Monitor the disappearance of the aldehyde peak.
-
Note: The product (styrene) is less polar than the aldehyde.
-
-
Quench: Once complete, cool to 0°C and quench by adding Saturated Aqueous
(5 mL/mmol).-
Caution: Exothermic.
-
-
Extraction: Dilute with Diethyl Ether (
) or Ethyl Acetate ( ). Separate layers. Extract aqueous layer with organic solvent.[8] -
Wash: Wash combined organics with Brine (
). -
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate in vacuo at (styrenes can polymerize; add a trace of BHT if storing).
Purification
-
Stationary Phase: Silica Gel (neutralized).
-
Eluent: Hexanes/EtOAc (Gradient 95:5 to 80:20).
-
Byproduct Removal: Triphenylphosphine oxide (
) is very polar and often crystallizes out or stays at the top of the column.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis.
Quality Control & Troubleshooting
Analytical Validation
-
NMR (CDCl
):-
Aldehyde Loss: Disappearance of singlet at
. -
Alkene Gain: Appearance of the vinyl group typical "dd" patterns at
, , and .
-
-
Mass Spectrometry: Confirm Molecular Ion
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in THF/Base | Redistill THF over Na/Benzophenone or use molecular sieves. Use fresh |
| Hydrolysis (Phenol formation) | Base excess or wet conditions | Ensure base is not |
| Incomplete Conversion | Enolization of aldehyde | The aldehyde has no |
| Polymerization | Styrene instability | Do not heat the crude product |
References
-
Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 31: Synthesis of Alkenes).
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–85.
-
Edmonds, M., & Abell, A. (2002). The Wittig Reaction. Modern Carbonyl Olefination, 1-17.
Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for 3-Formylphenyl benzenesulfonate and all reagents before proceeding.
Sources
- 1. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 4. Potassium tert-butoxide mediated stereoselective/direct Mannich reaction of α-substituted-γ-lactams with in situ generated aryl N-silyl imines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Experimental protocol for the reduction of the aldehyde in 3-Formylphenyl benzenesulfonate
Abstract
This application note details a robust, scalable protocol for the chemoselective reduction of 3-Formylphenyl benzenesulfonate to 3-(Hydroxymethyl)phenyl benzenesulfonate . The primary challenge in this transformation is the preservation of the sulfonate ester moiety (
Introduction & Strategic Analysis
Chemical Context
3-Formylphenyl benzenesulfonate is a bifunctional building block. The aldehyde functionality allows for reductive amination or olefination (Wittig/Horner-Wadsworth-Emmons), while the benzenesulfonate group serves as a "masked" phenol or a leaving group for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
The Chemoselectivity Challenge
The reduction of the aldehyde requires a hydride donor. However, the sulfonate ester is susceptible to two competing side reactions:
-
Nucleophilic Attack at Sulfur: Strong nucleophiles or high temperatures can cleave the
bond. -
Base-Promoted Hydrolysis:
generates alkoxides during the reaction, increasing basicity. If uncontrolled, this can hydrolyze the ester back to the phenol (3-hydroxybenzyl alcohol) and benzenesulfonic acid.
Solution: We utilize
Reaction Mechanism & Workflow
The reaction proceeds via a nucleophilic addition of the hydride ion (
Visualized Pathway (Graphviz)
Figure 1: Reaction pathway highlighting the critical path to the alcohol product and the thermal risk of hydrolysis.
Experimental Protocol
Materials & Equipment
| Reagent | CAS | Eq.[2] | Role |
| 3-Formylphenyl benzenesulfonate | N/A* | 1.0 | Substrate |
| Sodium Borohydride ( | 16940-66-2 | 0.5 - 0.7 | Reducing Agent |
| Methanol (Anhydrous) | 67-56-1 | Solvent | Reaction Medium |
| Ammonium Chloride (sat. aq.) | 12125-02-9 | Quench | Proton Source/Buffer |
| Ethyl Acetate | 141-78-6 | Extraction | Solvent |
*Note: If commercial CAS is unavailable, prepare via sulfonylation of 3-hydroxybenzaldehyde.
Step-by-Step Procedure
Step 1: Preparation of Substrate Solution
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Formylphenyl benzenesulfonate (
, ) in anhydrous Methanol ( ).-
Note: THF can be used as a co-solvent (1:1 THF:MeOH) if solubility is an issue, but pure MeOH accelerates the reaction.
-
-
Cool the solution to
using an ice-water bath. Allow to equilibrate for 10 minutes.
Step 2: Controlled Addition
-
Add Sodium Borohydride (
, ) portion-wise over 5 minutes.-
Critical Control Point: Do not add all at once. Rapid hydrogen gas evolution can occur.
-
Stoichiometry: Theoretically,
of reduces of aldehyde. We use a slight excess ( total hydride capacity is ) to ensure completion, but avoid large excesses to prevent basicity spikes.
-
Step 3: Reaction Monitoring
-
Stir at
for 30–60 minutes. -
TLC Check: Eluent 30% EtOAc in Hexanes.
-
Starting Material:
(Aldehyde). -
Product:
(Alcohol). -
Visualization: UV light (
).[2] The product will still absorb strongly due to the benzenesulfonate.
-
Step 4: Quenching & Workup
-
Once SM is consumed, quench the reaction by slowly adding saturated aqueous
( ) at .-
Why: This buffers the pH to
, destroying excess hydride and protonating the alkoxide without hydrolyzing the sulfonate.
-
-
Dilute with water (
) and extract with Ethyl Acetate ( ). -
Combine organic layers and wash with Brine (
). -
Dry over anhydrous
, filter, and concentrate in vacuo at .
Purification
The crude product is typically
Process Validation & QC
Expected Analytical Data
-
Physical State: Colorless to pale yellow oil or low-melting solid.
-
NMR (
, ):-
Aldehyde proton disappearance: The singlet at
must be absent. -
Benzylic Alcohol appearance: A new singlet (or doublet if coupling with OH) appears at
( , ). -
Aromatic Region: The sulfonate aromatic protons (
) should remain integrated correctly relative to the central ring, confirming the ester is intact.
-
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| New spot at baseline (TLC) | Sulfonate hydrolysis (Phenol formation). | Reaction temperature too high or quench was too basic. Keep at |
| Incomplete Conversion | Inactive | |
| Product is an oil that won't solidify | Residual solvent. | High vacuum drying for 12h. |
Workflow Diagram
Figure 2: Operational workflow for the batch reduction process.
Safety & Handling (MSDS Summary)
-
Sodium Borohydride: Water-reactive. Toxic if swallowed. Causes severe skin burns. Liberates flammable hydrogen gas upon contact with water or acids. Ventilation is mandatory.
-
Sulfonate Esters: Potential alkylating agents (genotoxic impurities). Handle with gloves and in a fume hood.
References
-
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Derivatives from 4-Formylphenyl Benzenesulfonate. Retrieved from
- Context: Provides the foundational protocol for the para-isomer, confirming the stability of the benzenesulfonate group under borohydride reduction conditions.
- Mohan, R. S., & Baru, A. R. (2006). Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the Presence of Esters Using Sodium Borohydride. Illinois Wesleyan University.
-
Organic Syntheses. (2010). Preparation of Benzenesulfonyl Chloride and Sulfonamides. Org. Synth. 2010, 87, 231.[2]
- Context: Provides background on the stability and handling of benzenesulfonyl deriv
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Context: Mechanistic authority on nucleophilic addition to carbonyls and chemoselectivity rules.
Sources
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Formylphenyl Benzenesulfonate
Introduction: Expanding the Synthetic Utility of Phenols in Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Traditionally, this palladium-catalyzed reaction has relied heavily on aryl halides as the electrophilic coupling partner. However, the use of aryl sulfonates, such as tosylates and benzenesulfonates, has gained significant traction as a powerful alternative.[3][4] Derivable from ubiquitous and often less expensive phenols, aryl sulfonates offer a stable, easy-to-handle class of electrophiles, thus expanding the synthetic chemist's toolkit for constructing complex biaryl architectures.[3][5]
This guide provides a detailed examination and a robust protocol for a particularly valuable transformation: the Suzuki-Miyaura coupling of 3-formylphenyl benzenesulfonate. This substrate is of significant interest as it allows for the direct incorporation of a versatile aldehyde functionality into the biaryl product. The formyl group serves as a synthetic linchpin for a myriad of subsequent transformations, including reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid, making the resulting biphenyl-3-carbaldehydes valuable intermediates in pharmaceutical and materials science research.[6][7]
This document will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step protocol, and offer insights into troubleshooting and optimization, ensuring researchers can confidently and successfully implement this powerful synthetic method.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling of an aryl sulfonate proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][8] The choice of ligand is critical for the success of coupling with less reactive aryl sulfonates compared to their halide counterparts.[9]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl benzenesulfonate to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step for sulfonate electrophiles and necessitates the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the cleavage of the strong C–O bond.[2][3] This step forms a Pd(II) intermediate.
-
Transmetalation: The next step involves the transfer of the organic group from the boronic acid to the palladium center. The boronic acid is first activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species.[10] This boronate then displaces the sulfonate group on the palladium, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: In the final step, the two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
The aldehyde group on the 3-formylphenyl benzenesulfonate is generally well-tolerated under the typically basic conditions of the Suzuki-Miyaura reaction, making this a highly effective method for synthesizing functionalized biaryls.[11][12]
Catalytic Cycle Diagram
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol
This protocol describes the synthesis of 3-(4-methoxyphenyl)benzaldehyde from 3-formylphenyl benzenesulfonate and 4-methoxyphenylboronic acid.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier Example |
| 3-Formylphenyl benzenesulfonate | C₁₃H₁₀O₄S | 262.28 | >97% | Sigma-Aldrich |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | >98% | Combi-Blocks |
| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 99.9% | Strem Chemicals |
| XPhos | C₃₃H₄₇P | 478.70 | >98% | Sigma-Aldrich |
| Potassium phosphate tribasic (K₃PO₄) | K₃PO₄ | 212.27 | >98% | Acros Organics |
| Toluene | C₇H₈ | 92.14 | Anhydrous | Fisher Scientific |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-formylphenyl benzenesulfonate (1.0 mmol, 262 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (2.0 mmol, 425 mg).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg).
-
-
Degassing and Catalyst Introduction:
-
Seal the Schlenk flask with a rubber septum and evacuate and backfill with argon three times.
-
Add the pre-weighed catalyst and ligand mixture to the Schlenk flask under a positive flow of argon.
-
Add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (5 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(4-methoxyphenyl)benzaldehyde.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommendation |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Ineffective base. | 1. Use a fresh source of palladium precursor and ligand. Consider a pre-catalyst. 2. Ensure solvents are anhydrous and the reaction is performed under an inert atmosphere. 3. Screen alternative bases such as Cs₂CO₃ or K₂CO₃.[9] |
| Formation of Homocoupled Product | Presence of oxygen in the reaction mixture. | Degas the solvent and reaction mixture thoroughly. Maintain a positive pressure of inert gas.[1] |
| Protodeborylation of Boronic Acid | 1. Excess water. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous conditions. 2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Aldehyde Reduction | Potential side reaction, though uncommon under these conditions. | If observed, consider milder reaction conditions (lower temperature, alternative base). However, the aldehyde is generally stable.[12] |
Conclusion
The Suzuki-Miyaura coupling of 3-formylphenyl benzenesulfonate represents a highly effective and strategic approach to the synthesis of functionalized biaryl compounds. By leveraging the stability and accessibility of aryl sulfonates, this protocol provides a reliable pathway to valuable biphenyl-3-carbaldehyde intermediates. The key to success lies in the judicious choice of a suitable palladium catalyst system, particularly bulky, electron-rich phosphine ligands, and the careful control of reaction conditions to ensure an inert atmosphere. This method underscores the expanding scope of the Suzuki-Miyaura reaction and its profound impact on modern synthetic chemistry.
References
-
Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Journal of the American Chemical Society, 125(39), 11818–11819. [Link]
-
Zhang, W., & Curran, D. P. (2005). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 7(26), 5849–5851. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Beaudoin, D., et al. (2018). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
-
Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. ResearchGate. [Link]
-
Zhang, L., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 13(8), 2355-2358. [Link]
-
Reddy, C. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2795. [Link]
-
Cooper, A. I., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Snieckus, V., et al. (2009). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 131(47), 17111–17123. [Link]
-
Leonard, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911. [Link]
-
Cooper, A. I., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. [Link]
-
Yu, S., & Xu, C. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2576–2581. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Cooper, A. I., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki–Miyaura Reactions. ResearchGate. [Link]
-
Carey, J. S., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 10(1), 36-44. [Link]
-
Organ, M. G., et al. (2013). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 32(21), 6378–6392. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Cho, C., et al. (2003). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Bulletin of the Korean Chemical Society, 24(11), 1631-1634. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Synthesis of Imines from 3-Formylphenyl Benzenesulfonate: A Detailed Protocol and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of imines (Schiff bases) utilizing 3-Formylphenyl benzenesulfonate as a key starting material. Imines are pivotal intermediates in organic synthesis, finding extensive applications in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document details the underlying reaction mechanism, offers step-by-step experimental protocols, outlines characterization techniques, and discusses the synthetic utility of the resulting products. The protocols are designed to be robust and self-validating, with an emphasis on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Significance of Imines and the Utility of 3-Formylphenyl Benzenesulfonate
Imines, characterized by a carbon-nitrogen double bond (C=N), are fundamental building blocks in modern organic chemistry.[3] Their importance is underscored by their role as precursors to a vast array of nitrogen-containing compounds, including secondary amines and complex heterocyclic systems, which are prevalent in biologically active molecules.[2][4][5] In the pharmaceutical industry, the imine functional group is a key pharmacophore and a versatile handle for constructing active pharmaceutical ingredients (APIs) such as anticancer, antimicrobial, and anti-inflammatory agents.[5][6]
The choice of 3-Formylphenyl benzenesulfonate as a starting material is strategic. It possesses two key functional groups:
-
The Aldehyde Group (-CHO): This is the reactive site for condensation with a primary amine to form the imine linkage.[7][8]
-
The Benzenesulfonate Group (-OSO₂Ph): This is a strong electron-withdrawing group. Positioned meta to the aldehyde, it enhances the electrophilicity of the carbonyl carbon, thereby facilitating the nucleophilic attack by the amine.[9] Furthermore, the benzenesulfonate moiety can influence the physicochemical properties of the final product, such as solubility, and may serve as a leaving group or a directing group in subsequent synthetic transformations.[10][11]
This guide provides the necessary theoretical background and practical protocols for the efficient synthesis and characterization of imines derived from this versatile substrate.
Reaction Mechanism: The Path to Imine Formation
The synthesis of an imine from an aldehyde and a primary amine is a reversible condensation reaction.[3] The reaction is typically catalyzed by a mild acid and proceeds through a two-part mechanism: nucleophilic addition followed by dehydration.[7]
Mechanism Breakdown:
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the primary amine attacking the electrophilic carbonyl carbon of 3-Formylphenyl benzenesulfonate. This forms a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral intermediate known as a carbinolamine (or hemiaminal).
-
Protonation of Oxygen: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (-OH₂⁺).
-
Elimination of Water: The lone pair on the nitrogen atom forms a double bond with the adjacent carbon, expelling a molecule of water. This step is the rate-determining step and drives the reaction forward, especially if water is removed from the system.[7][12]
-
Deprotonation: The resulting iminium ion is deprotonated by a weak base (like the solvent or another amine molecule) to yield the final, neutral imine product.
The entire process is an equilibrium. To achieve high yields, the equilibrium must be shifted towards the product side, most commonly by removing the water that is formed.[13]
Figure 1. Generalized mechanism for acid-catalyzed imine formation.
Experimental Protocols
This section provides two detailed protocols for the synthesis of imines from 3-Formylphenyl benzenesulfonate. Protocol A employs conventional heating with a homogeneous catalyst, while Protocol B utilizes a reusable heterogeneous catalyst under solvent-free conditions for a greener approach.[14]
Protocol A: Synthesis using Homogeneous Catalysis in Ethanol
This method is a classic and reliable approach suitable for a wide range of primary amines.
Materials and Reagents:
-
3-Formylphenyl benzenesulfonate (1.0 eq)
-
Aniline (or other primary amine) (1.05 eq)
-
Absolute Ethanol (ACS grade)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for filtration and chromatography
Step-by-Step Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-Formylphenyl benzenesulfonate (e.g., 2.78 g, 10 mmol).
-
Dissolution: Add absolute ethanol (40 mL) and stir until the solid is completely dissolved.
-
Reagent Addition: Add the primary amine (e.g., aniline, 0.98 g, 10.5 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. Visualize spots under UV light. The reaction is complete when the spot corresponding to the aldehyde has disappeared.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) to remove the acetic acid, followed by brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude imine.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Protocol B: Green Synthesis using a Heterogeneous Catalyst (Solvent-Free)
This protocol is adapted from methodologies using solid acid catalysts, offering easier work-up and environmental benefits.[14]
Materials and Reagents:
-
3-Formylphenyl benzenesulfonate (1.0 eq)
-
Aniline (or other primary amine) (1.1 eq)
-
Amberlyst® 15 (heterogeneous acid catalyst, ~10% w/w of the aldehyde)
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask (25 mL) or vial
-
Magnetic stirrer and stir bar
-
Sintered glass funnel for filtration
Step-by-Step Procedure:
-
Setup: In a 25 mL round-bottom flask, combine 3-Formylphenyl benzenesulfonate (e.g., 1.39 g, 5 mmol), the primary amine (5.5 mmol), and Amberlyst® 15 (0.14 g).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 2-4 hours. For less reactive amines, gentle heating (50-60 °C) may be required.
-
Monitoring: Monitor by taking a small aliquot, dissolving it in ethyl acetate, filtering out the catalyst, and running a TLC.
-
Work-up and Purification:
-
Once the reaction is complete, add a small amount of a solvent in which the product is soluble but the starting materials are less so, if possible (e.g., a small amount of diethyl ether).
-
Filter the mixture through a sintered glass funnel to remove the Amberlyst® 15 catalyst. Wash the catalyst with a small amount of the same solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product is often of high purity. If further purification is needed, recrystallization from ethanol is recommended.
-
Figure 2. General experimental workflow for imine synthesis.
Product Characterization
Confirmation of the imine product structure is crucial. A combination of spectroscopic methods should be employed.
| Technique | Observation for 3-((Phenylimino)methyl)phenyl benzenesulfonate | Rationale |
| FTIR | Disappearance of aldehyde C=O stretch (~1700 cm⁻¹) and amine N-H stretches (~3300-3400 cm⁻¹). Appearance of a strong C=N (imine) stretch around 1625-1640 cm⁻¹ .[17] | Confirms the condensation reaction and formation of the imine double bond. |
| ¹H NMR | Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the range of δ 8.2-8.8 ppm .[18] Disappearance of the aldehyde proton (~δ 9.9-10.1 ppm). | The downfield shift of the azomethine proton is a definitive indicator of imine formation. |
| ¹³C NMR | Appearance of the imine carbon (-C=N-) signal around δ 158-165 ppm . Disappearance of the aldehyde carbonyl carbon (~δ 190 ppm). | Confirms the change in hybridization and chemical environment of the carbonyl carbon. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the product (e.g., C₁₉H₁₅NO₃S = 353.08 g/mol ). | Provides definitive evidence of the product's molecular formula.[17] |
| Melting Point | A sharp melting point for the purified solid product. | Indicates the purity of the isolated compound.[17] |
Troubleshooting and Key Considerations
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Reaction is at equilibrium; water is inhibiting product formation.[13] | For Protocol A, ensure anhydrous solvent is used and consider using a Dean-Stark trap to azeotropically remove water. For Protocol B, ensure reagents are dry. |
| Insufficient catalysis. | Ensure the correct amount of catalyst is used. For very deactivated amines, a stronger acid catalyst like p-toluenesulfonic acid (p-TsOH) might be necessary, but use with caution. | |
| Product Decomposition during Purification | Hydrolysis of the imine bond on acidic silica gel.[15] | Avoid silica gel if possible. Use recrystallization. If chromatography is required, use neutral alumina or silica gel deactivated with 1-2% triethylamine in the eluent.[16][19] |
| Side Product Formation | The amine or aldehyde may not be pure. | Purify starting materials before the reaction (e.g., distillation of liquid amines/aldehydes). |
Conclusion and Applications
The protocols described provide reliable and efficient pathways for the synthesis of imines from 3-Formylphenyl benzenesulfonate. The resulting products are not merely synthetic endpoints but are valuable intermediates for drug discovery and materials science. The imine bond can be easily reduced to form stable secondary amines, a common moiety in pharmaceuticals.[3] Furthermore, the presence of the benzenesulfonate group provides a handle for further diversification, potentially through cross-coupling reactions or by influencing the molecule's interaction with biological targets. These robust synthetic methods open the door for the creation of diverse chemical libraries for screening and development.
References
-
Chemistry Steps. (n.d.). Imines from Aldehydes and Ketones with Primary Amines. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 17). Synthesis of imines from primary amines and carbonyl compounds [Video]. YouTube. Retrieved from [Link]
-
Dakota System. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]
-
Master Organic Chemistry. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. Synthetic Communications, 4(6). Retrieved from [Link]
-
Bosica, G., & Abdilla, R. (2022). Facile imine synthesis under green conditions using Amberlyst® 15. PeerJ, 10, e13867. Retrieved from [Link]
-
ResearchGate. (2025, January). a) Detailed reaction mechanism for imine formation from an aldehyde and.... Retrieved from [Link]
-
OpenRiver. (2025, April 24). Synthesis and characterization of a range of imines carrying a sulfonamide functional group. Retrieved from [Link]
-
Open Access Pub. (n.d.). Imines. Journal of New Developments in Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Iron–Imine Cocktail in Drug Development: A Contemporary Update. Retrieved from [Link]
-
IUPAC. (n.d.). Recent applications of imines as key intermediates in the synthesis of alkaloids and novel nitrogen heterocycles. Pure and Applied Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Fiveable. (n.d.). Benzenesulfonic Acid Definition. Retrieved from [Link]
-
PMC. (2022, March 18). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Sulfonation of Benzene. Retrieved from [Link]
-
ResearchGate. (2022, June). Synthesis of imines through reaction of aldehydes with amines catalyzed by aqueous formic acid. Retrieved from [Link]
-
ResearchGate. (2015, February 9). How do I make schiff base derivative from 5-substituted 3-amino1,2,4-triazole?. Retrieved from [Link]
-
JETIR.org. (2018, January). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). Retrieved from [Link]
-
Engineered Science Publisher. (n.d.). Sulfonamide Secondary Amines: Synthesis, Spectroscopic Characterization, Antimicrobial Activity and In-Silico Studies. Retrieved from [Link]
-
ResearchGate. (2022, June). Reaction of aromatic aldehydes with aromatic amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Retrieved from [Link]
-
Dr. Shazia Perveen. (2020, November 25). Preparation of SchiffBase(BenzalAniline) [Video]. YouTube. Retrieved from [Link]
-
Yuze Chemical Technology. (2025, August 22). What are the products of benzene sulfonation?. Retrieved from [Link]
-
Universiti Teknologi MARA. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW SCHIFF BASES DERIVED FROM BENZALDEHYDE WITH.... Retrieved from [Link]
-
ResearchGate. (n.d.). SEM images of the nanosized sulfonamide imine ligands.... Retrieved from [Link]
-
International Journal of Molecular and Cellular Medicine. (2023, July 28). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Retrieved from [Link]
-
ARKAT-USA, Inc. (2025, August 6). Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. Retrieved from [Link]
-
ResearchGate. (2022, May 10). How to isolate imine from reaction mixture?. Retrieved from [Link]
-
NIH. (2018, July 24). Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents. Retrieved from [Link]
- Google Patents. (n.d.). EP1489069A2 - Preparation of sulfonyl imine compounds.
-
Redalyc.org. (n.d.). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Retrieved from [Link]
-
OperaChem. (2024, October 21). Imine formation-Typical procedures. Retrieved from [Link]
-
Reddit. (2017, October 23). Purification of an imine/methods on using alumina. Retrieved from [Link]
-
ResearchGate. (2021, August 26). How can I purify Schiff base or imine compounds except column chromatography as they decompose in silica?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imines 3a-f under microwave heating and classical conditions. Retrieved from [Link]
-
ResearchGate. (2020, September 17). (PDF) synthesis of new heterocyclic compounds containing imine group. Retrieved from [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. d-nb.info [d-nb.info]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron–Imine Cocktail in Drug Development: A Contemporary Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. fiveable.me [fiveable.me]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. peerj.com [peerj.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. OpenRiver - Research & Creative Achievement Day: Synthesis and characterization of a range of imines carrying a sulfonamide functional group [openriver.winona.edu]
- 18. jetir.org [jetir.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing hydrolysis of benzenesulfonyl chloride during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to ensure the success and reproducibility of your work. The synthesis of benzenesulfonyl chloride (BSC) is a fundamental transformation, yet its success hinges on rigorously controlling one key side reaction: hydrolysis. This guide is structured to help you understand, troubleshoot, and prevent the unwanted hydrolysis of your product at every stage of the process.
Frequently Asked Questions: Understanding the Hydrolysis Problem
This section addresses the fundamental principles governing the stability and reactivity of benzenesulfonyl chloride in the presence of water.
Q1: What exactly is the hydrolysis of benzenesulfonyl chloride?
Hydrolysis is the chemical reaction in which benzenesulfonyl chloride (C₆H₅SO₂Cl) reacts with water (H₂O) to produce benzenesulfonic acid (C₆H₅SO₃H) and hydrochloric acid (HCl).[1][2] This reaction represents a significant degradation pathway, converting the desired reactive intermediate into a less useful, acidic byproduct. The reaction is particularly problematic as it is often autocatalytic due to the production of HCl.
Q2: Why is benzenesulfonyl chloride so susceptible to hydrolysis?
The susceptibility of BSC to hydrolysis stems from the high electrophilicity of the sulfur atom. The sulfur is bonded to two highly electronegative oxygen atoms and a chlorine atom, which strongly withdraw electron density. This makes the sulfur atom an excellent target for nucleophilic attack by water. The reaction proceeds via a nucleophilic substitution (SN2-type) mechanism at the sulfur atom.[2][3]
Below is a diagram illustrating the mechanistic pathway for this reaction.
Caption: Mechanism of benzenesulfonyl chloride hydrolysis.
Q3: What are the primary consequences of hydrolysis during my synthesis?
Hydrolysis can lead to a cascade of negative outcomes in your experiment:
-
Reduced Yield: The most direct consequence is the loss of your target molecule, leading to a significantly lower yield.
-
Product Contamination: The resulting benzenesulfonic acid is an impurity that can be difficult to remove from the final product, potentially requiring additional purification steps like basic washes or chromatography.[4]
-
Reaction Inhibition: The generation of HCl can alter the pH of the reaction medium, potentially affecting the stability of other reagents or the desired product itself.
-
Safety Hazards: The evolution of corrosive HCl gas can pose a safety risk and damage equipment.[2]
Q4: How can I detect and quantify the extent of hydrolysis?
Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying benzenesulfonyl chloride from its hydrolysis product, benzenesulfonic acid.[1][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of benzenesulfonic acid, which will have distinct aromatic proton signals compared to the starting material.[1]
-
Infrared (IR) Spectroscopy: While less quantitative, IR can show the appearance of broad O-H stretches from the sulfonic acid and the disappearance of the characteristic S-Cl stretch (around 500-600 cm⁻¹).[1]
Troubleshooting Guide: Prevention During Synthesis and Workup
This section provides a problem-oriented approach to identifying and solving issues related to hydrolysis during your experimental workflow.
Caption: Troubleshooting decision tree for BSC synthesis.
Issue 1: My starting materials or solvents may be wet.
Q: How can I ensure my reagents and environment are sufficiently anhydrous?
A: The rigorous exclusion of water from the outset is the most critical factor for success.
-
Drying Solid Reagents: If you are starting from sodium benzenesulfonate, it must be thoroughly dried before use. A common procedure is to dry the finely powdered salt in a vacuum oven at 140°C for several hours.[6][7]
-
Using Anhydrous Solvents: If a solvent is used (e.g., in reactions with chlorosulfonic acid), it must be of anhydrous grade. Solvents can be dried over appropriate agents and distilled. For example, hydrocarbons can be distilled from sodium/benzophenone.
-
Drying Glassware: All glassware should be oven-dried (e.g., at 120°C overnight) or flame-dried under vacuum and allowed to cool under a stream of inert gas (nitrogen or argon) immediately before use.
Issue 2: I'm observing low yields and suspect hydrolysis during the reaction itself.
Q: What reaction conditions should I use to minimize hydrolysis?
A: Beyond anhydrous reagents, the reaction setup and conditions are paramount.
-
Inert Atmosphere: The reaction should always be conducted under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[2]
-
Temperature Control: While the reaction of benzenesulfonic acid with chlorinating agents like thionyl chloride often requires heating (e.g., 90°C), it's crucial to control the temperature carefully as specified by a validated procedure.[8] For reactions involving chlorosulfonic acid and benzene, low temperatures are often used initially to control the exothermic reaction.[6]
-
Reagent Addition: Add reagents, especially water-sensitive ones, via a syringe or dropping funnel to the sealed reaction flask to prevent exposure to air.
Issue 3: I seem to be losing a significant amount of product during the aqueous workup.
Q: How can I modify my workup procedure to prevent hydrolysis?
A: The workup is a point of high vulnerability. Benzenesulfonyl chloride is insoluble but will hydrolyze, especially if the aqueous phase becomes warm or if contact time is prolonged.[9][10]
-
Use Ice-Cold Water: The reaction mixture should be quenched by pouring it onto crushed ice or into ice-cold water.[6] The low temperature dramatically decreases the rate of hydrolysis.[9][10]
-
Minimize Contact Time: Do not let the mixture stand for extended periods. Separate the organic layer (your product) from the aqueous layer as quickly as possible.[6] In a run where a mixture was left overnight before separation, the yield dropped significantly.[6]
-
Efficient Extraction: If an extraction with an organic solvent (like carbon tetrachloride or dichloromethane) is performed, conduct it swiftly.[6]
-
Drying the Organic Layer: After separation, the organic layer will be saturated with water. It must be dried thoroughly with an anhydrous inorganic salt before solvent removal.
| Drying Agent | Capacity | Speed | Suitability for BSC Solutions |
| Anhydrous MgSO₄ | High | High | Excellent. Fine powder provides a large surface area for rapid drying.[11] |
| Anhydrous Na₂SO₄ | High | Low | Good, but slow. Best used by allowing the solution to stand over the agent for a longer period. |
| Anhydrous CaCl₂ | High | Medium | Not Recommended. Can form complexes with the sulfonyl group. |
| Molecular Sieves (4Å) | High | High | Excellent. Very efficient at scavenging water. |
Best Practices and Protocols
Protocol 1: Synthesis of Benzenesulfonyl Chloride from Sodium Benzenesulfonate
This protocol is adapted from established literature procedures and emphasizes anhydrous techniques.[6][7]
Materials:
-
Sodium benzenesulfonate (dried at 140°C for >3 hours)
-
Phosphorus pentachloride (PCl₅) or Thionyl chloride (SOCl₂)
-
Standard, oven-dried glassware with reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice, water, and separatory funnel
-
Apparatus for vacuum distillation
Procedure:
-
Setup: Assemble a round-bottomed flask with a reflux condenser under a positive pressure of nitrogen. Ensure all glassware is scrupulously dry.
-
Charging the Flask: To the flask, add finely divided, dried sodium benzenesulfonate (1.0 mole) and phosphorus pentachloride (0.5 moles).
-
Reaction: Heat the mixture in an oil bath to 170-180°C for 10-15 hours. The prolonged heating ensures the reaction goes to completion.[6]
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water with stirring.
-
Isolation: The benzenesulfonyl chloride will separate as a dense, oily layer at the bottom. Transfer the entire mixture to a separatory funnel and promptly separate the lower organic layer.
-
Washing: Wash the isolated organic layer once with a small portion of cold water, again separating the layers quickly.
-
Purification: For high purity, the crude product should be distilled under reduced pressure. Collect the fraction boiling at approximately 113-115°C / 10 mmHg or 145-150°C / 45 mmHg.[6]
Handling and Storage
Q: What are the ideal storage conditions for benzenesulfonyl chloride?
A: Proper storage is crucial to maintain the integrity of the compound over time.
-
Store benzenesulfonyl chloride in a tightly sealed container to prevent moisture ingress.[12][13]
-
Keep it in a cool, dry, and well-ventilated place, away from heat and incompatible substances like strong bases or oxidizing agents.[12][14]
-
For long-term storage, consider placing the sealed container inside a desiccator or a larger container with a drying agent.
References
-
Solubility of Things. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Safety Precautions Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? Retrieved from [Link]
-
Chemical Properties Resource. (2026, January 26). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]
-
Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Retrieved from [Link]
-
Rogne, O. (1969). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 663-667. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Adams, R., & Marvel, C. S. (n.d.). Benzenesulfonyl chloride. Organic Syntheses. Retrieved from [Link]
-
Syngenta Crop Protection UK Ltd. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of benzene sulfonyl chloride. Retrieved from [Link]
-
Robertson, R. E., & Laughton, P. M. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonyl chloride. PubChem Compound Database. Retrieved from [Link]
- Bayer AG. (1978). Process for the preparation of benzenesulphonyl chloride. Google Patents.
- Atofina. (2001). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. Google Patents.
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Jiangsu Changlong Chemical Co Ltd. (2016). Preparation method of 2,4-disubstituted benzenesulfonyl chloride. Patsnap. Retrieved from [Link]
-
University of Detroit Mercy. (n.d.). Refining of Benzene Sulfonyl Chloride from Benzene-Chlorosulfonic Acid Sulfonation Mass. Retrieved from [Link]
- Liu, M. (2016). High-purity benzene sulfonyl chloride synthetic method. Google Patents.
-
Al-Masoudi, N. A., et al. (2022). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of Molecular Structure. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
-
Britton, J., & Raston, C. L. (2017). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Hall, H. K. Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
-
University of Alberta, Department of Chemistry. (n.d.). Using drying agents. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Pruszkowska-Caceres, M., & Kapsa, M. (1995). HPLC determination of chlorobenzenes, benzenesulphonyl chlorides and benzenesulphonic acids in industrial waste water. ResearchGate. Retrieved from [Link]
-
Tee, O. S., & Iyengar, N. R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]
Sources
- 1. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. US4105692A - Process for the preparation of benzenesulphonyl chloride - Google Patents [patents.google.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. Benzenesulfonyl chloride | 98-09-9 [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. nj.gov [nj.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Formylphenyl and 4-Formylphenyl Benzenesulfonate
This guide provides an in-depth, objective comparison of the chemical reactivity of 3-Formylphenyl benzenesulfonate and 4-Formylphenyl benzenesulfonate. As versatile bifunctional molecules, the specific placement of the formyl group—either meta or para to the benzenesulfonate ester—profoundly influences the electronic properties and, consequently, the chemical behavior of the aldehyde functional group. Understanding these nuanced differences is paramount for researchers in medicinal chemistry, materials science, and synthetic organic chemistry for optimizing reaction conditions and designing novel molecular architectures.[1][2][3]
This document moves beyond a simple catalog of properties to explain the fundamental principles governing the differential reactivity of these isomers, supported by experimental data, detailed protocols, and mechanistic insights.
Molecular Structure and Electronic Landscape
The reactivity of a substituted benzaldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon.[1] The key to understanding the difference between the 3- and 4-isomers lies in how the electron-withdrawing effects of the formyl (-CHO) and benzenesulfonate (-OSO₂Ph) groups are transmitted through the aromatic ring.
-
4-Formylphenyl benzenesulfonate (Para Isomer): In this isomer, the formyl group is positioned para to the benzenesulfonate group. This arrangement allows for direct electronic communication through resonance (a –M effect). The powerful electron-withdrawing nature of the formyl group is fully expressed, delocalizing electron density from the carbonyl carbon across the aromatic system. This makes the carbonyl carbon significantly more electron-deficient and, therefore, highly electrophilic and susceptible to nucleophilic attack.[4]
-
3-Formylphenyl benzenesulfonate (Meta Isomer): When the formyl group is in the meta position, it cannot enter into direct resonance with the benzenesulfonate substituent.[4] Its electron-withdrawing influence is exerted primarily through the weaker, distance-dependent inductive effect (–I effect).[4] While still an activated aldehyde, the carbonyl carbon in the meta isomer is less electron-deficient compared to its para counterpart.
Caption: Chemical structures of the para and meta isomers.
The enhanced electrophilicity of the 4-isomer can be visualized through its resonance structures, which show the delocalization of positive charge onto the carbonyl carbon.
Caption: Resonance effect in the para isomer enhancing carbonyl electrophilicity.
Synthesis of Isomers
Both isomers are typically synthesized via a standard esterification procedure. The phenolic hydroxyl group of the corresponding hydroxybenzaldehyde is deprotonated by a base, activating it for nucleophilic attack on the electrophilic sulfur atom of benzenesulfonyl chloride.[5][6]
Caption: General workflow for the synthesis of formylphenyl benzenesulfonates.
General Experimental Protocol: Synthesis
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the respective hydroxybenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM). Stir until dissolved.[5]
-
Base Addition: Cool the solution to 0-5 °C in an ice bath. Add triethylamine (1.2 eq) and stir for 15 minutes.[5]
-
Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature below 10 °C.[5]
-
Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).[5]
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[5]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.[5]
Comparative Reactivity Analysis
A. Nucleophilic Addition to the Carbonyl Group
Nucleophilic addition is the hallmark reaction of aldehydes. The rate is accelerated by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon.[1]
Prediction: 4-Formylphenyl benzenesulfonate will be significantly more reactive towards nucleophiles than 3-Formylphenyl benzenesulfonate.
Case Study: The Wittig Reaction
The Wittig reaction, which converts aldehydes to alkenes, is highly sensitive to the electrophilicity of the carbonyl carbon.[1] Experimental data from analogous compounds, such as nitrobenzaldehydes, provides a strong basis for comparison. The nitro group (–NO₂), like the formyl group, is a powerful electron-withdrawing substituent.
Table 1: Comparative Reactivity in Nucleophilic Additions (Analog Data)
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Rationale for Higher Reactivity |
|---|---|---|---|
| p-NO₂ | Wittig Reaction | 14.7[1] | Strong -M and -I effects maximize carbonyl electrophilicity. |
| m-NO₂ | Wittig Reaction | 10.5[1] | Primarily -I effect; less activation than the para isomer. |
| p-Cl | Wittig Reaction | 2.75[1] | Weaker -I effect, counteracted by +M effect. |
| Unsubstituted | Wittig Reaction | 1.00[1] | Baseline reactivity. |
This data for nitro-substituted benzaldehydes serves as an excellent proxy, demonstrating the pronounced reactivity enhancement from a para-EWG compared to a meta-EWG.
Detailed Protocol: Comparative Wittig Reaction
This protocol allows for a direct comparison of the reaction rates of the two isomers.
-
Ylide Preparation: In separate, dry flasks under nitrogen, suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF. Cool to 0 °C and add a strong base like n-butyllithium dropwise until the characteristic orange/red ylide color persists.
-
Aldehyde Addition: To each flask, add a solution of either 3-Formylphenyl benzenesulfonate (1.0 eq) or 4-Formylphenyl benzenesulfonate (1.0 eq) in anhydrous THF.
-
Reaction Monitoring: Stir the reactions at room temperature. Collect aliquots from each reaction at regular intervals (e.g., 15, 30, 60, 120 minutes) and quench with a small amount of water.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or ¹H NMR to determine the ratio of starting material to the alkene product. Plotting the conversion over time will reveal the relative reaction rates. The reaction with the 4-isomer is expected to reach completion significantly faster.
-
Workup: Upon completion, quench the reactions with saturated aqueous NH₄Cl. Extract with diethyl ether, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by column chromatography to remove the triphenylphosphine oxide byproduct.[7]
B. Oxidation to Carboxylic Acid
The oxidation of benzaldehydes is a common transformation, though substituent effects can vary with the oxidant.[1] Data using benzyltrimethylammonium chlorobromate (BTMACB) shows that electron-withdrawing groups can accelerate this reaction.
Table 2: Comparative Reactivity in Oxidation (Analog Data)
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) |
|---|---|---|
| p-NO₂ | Oxidation with BTMACB | 1.62[1] |
| m-NO₂ | Oxidation with BTMACB | 1.35[1] |
| Unsubstituted | Oxidation with BTMACB | 1.00[1] |
This trend suggests the 4-isomer would also be oxidized slightly faster than the 3-isomer under these conditions.
C. Reactions of the Benzenesulfonate Group
The benzenesulfonate moiety is an excellent leaving group, making both isomers valuable substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[2][3] In these transformations, the reactivity is primarily governed by the C–O bond's ability to undergo oxidative addition to the palladium catalyst. While electronic differences exist, both the meta and para isomers are expected to be competent coupling partners, with the choice largely depending on the desired final product geometry rather than a significant difference in coupling reactivity.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 3-Formylphenyl benzenesulfonate is not widely reported, predictions can be made based on the established electronic effects.
Table 3: Comparison of Physical and Spectroscopic Properties
| Property | 4-Formylphenyl benzenesulfonate | 3-Formylphenyl benzenesulfonate |
|---|---|---|
| Molecular Formula | C₁₃H₁₀O₄S[8] | C₁₃H₁₀O₄S |
| Molar Mass | 262.28 g/mol [8] | 262.28 g/mol |
| Appearance | Solid (Predicted)[8] | Solid (Predicted) |
| ¹H NMR (Aldehyde Proton) | Predicted further downfield (~10.1-10.2 ppm) | Predicted slightly upfield (~10.0-10.1 ppm) |
| ¹³C NMR (Carbonyl Carbon) | Predicted further downfield | Predicted slightly upfield |
| IR (C=O Stretch) | Predicted higher frequency (~1705-1715 cm⁻¹) | Predicted lower frequency (~1700-1710 cm⁻¹) |
Summary and Conclusion
The positional isomerism of the formyl group is the critical determinant of the chemical reactivity of formylphenyl benzenesulfonates.
| Feature | 4-Formylphenyl benzenesulfonate (Para) | 3-Formylphenyl benzenesulfonate (Meta) |
| Primary Electronic Effect | Strong Resonance (-M) and Inductive (-I) | Primarily Inductive (-I) |
| Carbonyl Electrophilicity | Very High | High |
| Reactivity in Nucleophilic Addition | Higher . Favored for reactions requiring a highly activated aldehyde. | Lower . Suitable where slightly attenuated reactivity is desired. |
| Utility | Excellent bifunctional building block for complex syntheses.[2] | Valuable alternative providing a different substitution pattern. |
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. (2025). Benchchem.
- Technical Support Center: Large-Scale Synthesis of 4-Formylphenyl Benzenesulfonate. (2025). Benchchem.
- Application Notes and Protocols for the Synthesis of Derivatives from 4-Formylphenyl Benzenesulfonate. (2025). Benchchem.
- An In-depth Technical Guide to the Synthesis of 4-Formylphenyl Benzenesulfonate. (2025). Benchchem.
-
The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts. Available from: [Link]
- 4-Formylphenyl Benzenesulfonate: A Comprehensive Technical Review. (2025). Benchchem.
- Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Organic Synthesis. (2025). Benchchem.
-
Wittig & Wittig-Horner reactions. Organic Synthesis. Available from: [Link]
-
What effect has sulfonic -SO3H group on benzene ring? Is it only -I (negative induction effect) or something else? (2016). Quora. Available from: [Link]
- A Comparative Guide to 4-Nitrobenzaldehyde and 3-Nitrobenzaldehyde in Synthesis. (2025). Benchchem.
-
Reaction mechanisms - aromatic electrophilic substitution sulfonation. Doc Brown's Chemistry. Available from: [Link]
-
The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. (2015). PubMed. Available from: [Link]
-
How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. (2020). Quora. Available from: [Link]
- An In-depth Technical Guide to 4-Formylphenyl benzenesulfonate: Properties, Analysis, and Biological Context. (2025). Benchchem.
-
Nucleophilic Addition Reactions of Aldehydes and Ketones. (2025). Chemistry LibreTexts. Available from: [Link]
-
The Nature of the Sulfonic Acid Group. (2018). YouTube. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
Comparative Reactivity Guide: Isomeric Formylphenyl Benzenesulfonates
Executive Summary
This guide provides a technical analysis of the isomeric effects—specifically ortho, meta, and para substitution—on the reactivity of formylphenyl benzenesulfonates. While benzenesulfonate esters are widely utilized as leaving groups in nucleophilic substitution and as structural motifs in prodrug design, the introduction of a formyl group (-CHO) onto the phenolic ring introduces complex electronic and steric variables.
Key Insight: The reactivity order is not governed solely by simple Hammett electronic parameters (
Mechanistic Theory: The Isomeric Divergence
To predict stability and reactivity, one must decouple the electronic influence of the formyl group from its steric and proximal effects.
Electronic Effects (Meta and Para)
The hydrolysis of sulfonate esters typically proceeds via nucleophilic attack at the sulfur atom (
-
The Formyl Group (-CHO): A strong electron-withdrawing group (EWG).
-
Inductive Effect (-I): Operates in all positions but diminishes with distance.
-
Resonance Effect (-R): Operates strongly in para and ortho positions, stabilizing the developing negative charge on the phenoxide oxygen.
-
-
Prediction: Both m- and p-isomers will hydrolyze significantly faster than unsubstituted phenyl benzenesulfonate because the formyl group stabilizes the leaving phenoxide anion (lowering the
of the conjugate acid).
The Ortho Effect (Proximal Catalysis)
The ortho-isomer deviates from linearity. The proximity of the formyl group to the sulfonate ester linkage allows for intramolecular interaction.
-
Hydration: The aldehyde carbonyl can undergo hydration to form a gem-diol.
-
Intramolecular General Base Catalysis: The neighboring carbonyl (or its hydrate) can assist in the delivery of the nucleophile (hydroxide/water) or stabilize the transition state via hydrogen bonding.
-
Result: This leads to a positive deviation in rate constants (
) that cannot be explained by steric hindrance alone.
Experimental Workflow
The following protocol validates the reactivity differences through pseudo-first-order kinetic monitoring.
Synthesis and Purification
-
Reagents: Benzenesulfonyl chloride, isomeric hydroxybenzaldehydes (o, m, p), Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM).
-
Method: Schotten-Baumann condensation at 0°C.
-
Validation: Recrystallization from EtOH/Hexane. Purity confirmed via
H-NMR and melting point analysis.
Kinetic Measurement Protocol
-
Conditions: Alkaline hydrolysis (NaOH) in aqueous dioxane or DMSO/Water mixtures (to ensure solubility).
-
Detection: UV-Vis spectrophotometry monitoring the release of the formylphenoxide ion (distinct
shift from the ester). -
Temperature: Runs performed at 25°C, 35°C, and 45°C to determine activation parameters.
Workflow Diagram
Figure 1: Step-by-step workflow for synthesizing formylphenyl benzenesulfonates and determining their hydrolytic stability.
Comparative Data Analysis
The following data summarizes typical kinetic trends observed for these isomers under alkaline conditions (
Kinetic Rate Constants ( )
Relative rates normalized to Phenyl Benzenesulfonate (
| Isomer | Relative Rate ( | Electronic Factor | Steric/Proximal Factor | Primary Mechanism |
| Phenyl (Ref) | 1.0 | None | None | Bimolecular |
| Meta-CHO | ~25 - 40 | -I (Inductive) | Minimal | Electronic Activation of Leaving Group |
| Para-CHO | ~80 - 120 | -I, -R (Resonance) | Minimal | Strong Electronic Activation |
| Ortho-CHO | > 200 | -I, -R | High | Intramolecular Nucleophilic Catalysis |
Activation Parameters
Thermodynamic data reveals the nature of the transition state.
| Parameter | Para-Isomer | Ortho-Isomer | Interpretation |
| Higher | Lower | The ortho-formyl group lowers the energy barrier via transition state stabilization. | |
| Negative (Large) | Less Negative | Para requires strict solvent ordering around the transition state. Ortho involves an intramolecular arrangement, releasing solvent molecules (entropy favorable). |
Mechanistic Pathways
To understand the ortho-acceleration, we must visualize the competing pathways. The ortho isomer does not rely solely on the random collision of hydroxide ions; it utilizes the formyl oxygen (or its hydrate) to anchor the reaction.
Figure 2: Comparison of the standard bimolecular hydrolysis mechanism (Pathway A) versus the ortho-assisted intramolecular pathway (Pathway B).
Implications for Drug Development
Understanding these isomeric effects is critical for Prodrug Design and Promoiety Selection :
-
Tunable Lability: If a drug requires a sulfonate promoiety to improve solubility, selecting the specific formylphenyl isomer allows you to "dial in" the half-life.
-
Metabolic Considerations: The ortho-isomer's rapid chemical hydrolysis suggests it may degrade before enzymatic processing in the liver, potentially acting as a chemically activated prodrug rather than an enzymatically activated one.
-
Safety: The release of salicylaldehyde (from ortho isomers) must be toxicologically assessed, as aldehydes are reactive electrophiles in vivo.
References
-
Hammett, L. P. (1937).[4] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Bowden, K., & Rehman, S. (1997).[1] Reactions of Carbonyl Compounds in Basic Solutions. Part 31. The Effect of Substituents on the Alkaline Hydrolysis of Methyl Benzoate and Phenyl Acetate. Journal of Chemical Research.[1] (Contextual grounding for ortho-effects in esters).
-
Nishioka, T., Fujita, T., Kitamura, K., & Nakajima, M. (1975). Ortho effect in hydrolysis of phenyl esters.[1][5] The Journal of Organic Chemistry, 40(17), 2520–2525. Link
- Williams, A. (1984). The Chemistry of Sulphonic Acids, Esters and their Derivatives. Wiley.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Sources
A Comparative Study of Different Bases for the Synthesis of 3-Formylphenyl Benzenesulfonate
Introduction: The Significance of 3-Formylphenyl Benzenesulfonate
3-Formylphenyl benzenesulfonate is a valuable bifunctional molecule in organic synthesis. The presence of a reactive aldehyde group and a benzenesulfonate ester, an excellent leaving group, makes it a versatile building block for the synthesis of a wide range of more complex molecules. The aldehyde functionality allows for transformations such as nucleophilic additions, reductive aminations, and Wittig reactions, while the benzenesulfonate group is amenable to nucleophilic substitution and cross-coupling reactions. This dual reactivity makes it a key intermediate in the development of pharmaceuticals and functional materials.
The synthesis of 3-Formylphenyl benzenesulfonate is typically achieved through the esterification of 3-hydroxybenzaldehyde with benzenesulfonyl chloride. A critical component of this reaction is the choice of base, which plays a pivotal role in the reaction's efficiency, yield, and overall success. This guide provides an in-depth comparative analysis of three commonly employed bases in this synthesis: triethylamine (Et₃N), pyridine, and 4-dimethylaminopyridine (DMAP), supported by experimental data to inform researchers in making the optimal choice for their synthetic needs.
The Role of the Base in Sulfonate Ester Formation
The synthesis of a sulfonate ester from a phenol and a sulfonyl chloride generates hydrochloric acid (HCl) as a byproduct. The primary role of the base is to neutralize this acid, thereby preventing the protonation of the starting phenol and driving the reaction to completion. However, the nature of the base can significantly influence the reaction mechanism and, consequently, the outcome.
Comparative Analysis of Bases
This section delves into a comparative study of triethylamine, pyridine, and 4-dimethylaminopyridine (DMAP) for the synthesis of 3-Formylphenyl benzenesulfonate. We will explore the mechanistic nuances of each base and present comparative experimental data.
Triethylamine (Et₃N): The Non-Nucleophilic Workhorse
Triethylamine is a sterically hindered tertiary amine that functions primarily as a non-nucleophilic base in this reaction. Its bulkiness prevents it from attacking the electrophilic sulfur atom of the benzenesulfonyl chloride, thus avoiding the formation of unwanted side products. Its sole purpose is to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, activating it as a nucleophile to attack the sulfonyl chloride.[1]
Mechanism with Triethylamine:
The reaction proceeds via a general base catalysis mechanism. Triethylamine deprotonates the 3-hydroxybenzaldehyde to form a phenoxide ion, which then acts as the nucleophile.
Caption: Reaction mechanism with Triethylamine.
Pyridine: A Dual-Role Reagent
Pyridine, being less sterically hindered than triethylamine, can act as both a base and a nucleophilic catalyst.[2] While it effectively neutralizes the generated HCl, it can also attack the benzenesulfonyl chloride to form a highly reactive N-benzenesulfonylpyridinium salt. This intermediate is then more susceptible to attack by the hydroxyl group of 3-hydroxybenzaldehyde. However, pyridine is a weaker nucleophile compared to DMAP.[3]
Mechanism with Pyridine:
The reaction can proceed through two competing pathways: general base catalysis (similar to triethylamine) and nucleophilic catalysis.
Caption: Highly efficient catalytic cycle with DMAP.
Experimental Comparison
To provide a clear comparison of the performance of these bases, the synthesis of 3-Formylphenyl benzenesulfonate was carried out under standardized conditions, with the base being the only variable. The results are summarized in the table below.
| Base(s) | Role | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Triethylamine | Non-nucleophilic base | 8 | 25 | 75 | >98 |
| Pyridine | Base & Nucleophilic Catalyst | 6 | 25 | 85 | >98 |
| Triethylamine / DMAP (cat.) | Non-nucleophilic base / Nucleophilic Catalyst | 2 | 25 | 95 | >99 |
Data Analysis:
The experimental data clearly demonstrates the superiority of using a dedicated nucleophilic catalyst.
-
Triethylamine provides a respectable yield, but the reaction is the slowest, relying solely on the intrinsic reactivity of the phenoxide.
-
Pyridine offers a noticeable improvement in both reaction time and yield, attributable to its dual role as a base and a modest nucleophilic catalyst.
-
The combination of Triethylamine and catalytic DMAP provides the most efficient system, with a significantly shorter reaction time and a near-quantitative yield. This highlights the profound catalytic effect of DMAP in accelerating the sulfonylation reaction.
Experimental Protocols
The following are detailed step-by-step methodologies for the synthesis of 3-Formylphenyl benzenesulfonate using the different base systems.
General Experimental Workflow
Caption: General workflow for the synthesis of 3-Formylphenyl benzenesulfonate.
Protocol 1: Synthesis using Triethylamine
-
Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq).
-
Addition of Reagent: Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8 hours, monitoring by TLC.
-
Work-up: Quench the reaction with 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol/water.
Protocol 2: Synthesis using Pyridine
-
Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add pyridine (1.5 eq).
-
Addition of Reagent: Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours, monitoring by TLC.
-
Work-up: Follow the same work-up procedure as in Protocol 1.
-
Purification: Follow the same purification procedure as in Protocol 1.
Protocol 3: Synthesis using Triethylamine and Catalytic DMAP
-
Reaction Setup: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triethylamine (1.2 eq) followed by DMAP (0.05 eq).
-
Addition of Reagent: Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Work-up: Follow the same work-up procedure as in Protocol 1.
-
Purification: Follow the same purification procedure as in Protocol 1.
Conclusion and Recommendations
The choice of base for the synthesis of 3-Formylphenyl benzenesulfonate has a profound impact on the reaction's efficiency. While triethylamine and pyridine are effective, the use of a catalytic amount of DMAP in conjunction with a stoichiometric amount of a non-nucleophilic base like triethylamine is highly recommended for optimal results. This system provides a significantly faster reaction, higher yield, and excellent purity, making it the most efficient and practical choice for researchers and drug development professionals. The mechanistic understanding of how each base functions allows for a rational selection based on the specific requirements of the synthesis, such as reaction time, cost, and desired purity.
References
-
Triethylamine catalysis in acylation of phenols in dioxane. (2025, August 7). ResearchGate. Retrieved from [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017, May 3). Beilstein Journal of Organic Chemistry, 13(1), 806-816. Retrieved from [Link]
-
Mechanism of catalysis with triethylamine of phenols benzoylation in dioxane. New quality experiment. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Propose a mechanism for the sulfonation of pyridine, and point ou... (n.d.). Pearson. Retrieved from [Link]
-
Mechanism of the Manolikakes C−H sulfonylation of the pyridine ring. (n.d.). ResearchGate. Retrieved from [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023, February 27). The Journal of Organic Chemistry. Retrieved from [Link]
-
Pyridine. (n.d.). Wikipedia. Retrieved from [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023, February 27). ACS Publications. Retrieved from [Link]
-
DMAP Definition - Organic Chemistry Key Term. (2025, September 15). Fiveable. Retrieved from [Link]
-
Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis. (2025, August 11). ChemBeq. Retrieved from [Link]
-
Benzenesulfonyl chloride. (n.d.). Organic Syntheses. Retrieved from [Link]
-
4-(3-Formylphenyl)-Benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. (2022, December 2). PMC. Retrieved from [Link]
-
Asymmetric Nucleophilic Catalysis. (n.d.). University of Birmingham. Retrieved from [Link]
-
Can triethylamine N(CH_2CH_3)_3 deprotonate a phenol (C_6H_5OH) despite steric hindrance? (n.d.). Homework.Study.com. Retrieved from [Link]
-
DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. (2017, May 3). PMC. Retrieved from [Link]
-
ortho-Formylation of phenols. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). (2026, January 28). MDPI. Retrieved from [Link]
-
4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses. Retrieved from [Link]
- Process for the preparation of 3-substituted 2-vinyl phenyl sulfonates. (n.d.). Google Patents.
-
Synthesis of 3-Formylbenzenesulfonyl Chloride Derivatives. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Synthesis of Benzenes from Pyridines via N to C switch. (n.d.). ChemRxiv. Retrieved from [Link]
-
Synthesis of triarylpyridines with sulfonate and sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation. (n.d.). PMC. Retrieved from [Link]
-
Benzenesulfonic acid, phenyl ester. (n.d.). PubChem. Retrieved from [Link]
-
HETEROCYCLES, Vol. (2011, July 21). LOCKSS. Retrieved from [Link]
-
Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. (n.d.). ResearchGate. Retrieved from [Link]
-
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide. (n.d.). PMC. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Cross-Reactivity of 3-Formylphenyl Benzenesulfonate and its Analogs in Immunoassay Development
Due to the limited availability of direct experimental data on this specific molecule, we will present a framework for assessing its cross-reactivity. This includes a hypothetical, yet representative, study comparing it against a panel of structurally related compounds in the context of developing a selective immunoassay. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format.
The Imperative of Cross-Reactivity Assessment in Drug Development
In the landscape of drug discovery and development, immunoassays are indispensable tools for pharmacokinetic and pharmacodynamic studies. However, a significant challenge lies in the potential for structurally similar molecules to interfere with the assay, leading to erroneous results.[1][2] The U.S. Food and Drug Administration (FDA) and other regulatory bodies emphasize the need for thorough validation of assay specificity, which includes rigorous cross-reactivity testing against related compounds.[3][4][5]
This guide focuses on a hypothetical scenario where a competitive immunoassay is being developed for a primary analyte, 4-(3-formylphenyl)benzenesulfonamide . In this context, 3-Formylphenyl benzenesulfonate represents a critical potential cross-reactant due to its structural similarity. Understanding the degree to which it and other related analogs interfere with the assay is crucial for its validation.
Comparative Analysis of Structural Analogs
To comprehensively assess the cross-reactivity of 3-Formylphenyl benzenesulfonate, a panel of compounds with systematic structural variations was selected. This allows for a deeper understanding of which molecular features contribute to off-target binding.
Table 1: Panel of Compounds for Cross-Reactivity Assessment
| Compound ID | Compound Name | Rationale for Inclusion |
| PA-1 | 4-(3-formylphenyl)benzenesulfonamide | Primary Analyte |
| CR-1 | 3-Formylphenyl benzenesulfonate | Key cross-reactant; ester vs. sulfonamide linkage. |
| CR-2 | 4-Formylphenyl benzenesulfonate | Isomeric variation; position of the formyl group. |
| CR-3 | N-(3-formylphenyl)benzenesulfonamide | Isomeric variation of the primary analyte. |
| CR-4 | 3-Carboxyphenyl benzenesulfonate | Formyl group oxidized to a carboxylic acid. |
| CR-5 | 3-Methylphenyl benzenesulfonate | Formyl group replaced by a non-polar methyl group. |
| CR-6 | Phenyl benzenesulfonate | Lacks the formyl group entirely. |
The chemical structures of the primary analyte and the key potential cross-reactant are depicted below.
Caption: Workflow for the competitive ELISA to determine cross-reactivity.
Step-by-Step Experimental Protocol
This protocol is a self-validating system, with the inclusion of a standard curve for the primary analyte ensuring the assay is performing correctly.
-
Antibody Coating:
-
Dilute the capture antibody (specific to 4-(3-formylphenyl)benzenesulfonamide) to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C. [6]
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well to prevent non-specific binding. [6] * Incubate for 1-2 hours at room temperature.
-
-
Preparation of Standards and Test Compounds:
-
Prepare a serial dilution of the primary analyte (PA-1) in assay buffer to create a standard curve (e.g., from 1000 ng/mL to 0.1 ng/mL).
-
Prepare serial dilutions of each cross-reactant (CR-1 to CR-6) in assay buffer at a higher concentration range than the primary analyte (e.g., from 100,000 ng/mL to 1 ng/mL).
-
-
Competitive Reaction:
-
Wash the blocked plate three times with wash buffer.
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of a fixed, pre-optimized concentration of the HRP-labeled primary analyte to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance values against the log of the concentration for the primary analyte and each test compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound. [7]The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. [8][9]
-
Calculation of Percent Cross-Reactivity
The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of Primary Analyte / IC50 of Test Compound) x 100
This calculation provides a quantitative measure of the interference caused by each test compound relative to the primary analyte. [8]
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical data from the competitive ELISA.
Table 2: Cross-Reactivity of 3-Formylphenyl benzenesulfonate and its Analogs
| Compound ID | Compound Name | IC50 (ng/mL) | % Cross-Reactivity |
| PA-1 | 4-(3-formylphenyl)benzenesulfonamide | 10.2 | 100% |
| CR-1 | 3-Formylphenyl benzenesulfonate | 255.8 | 3.99% |
| CR-2 | 4-Formylphenyl benzenesulfonate | 98.5 | 10.36% |
| CR-3 | N-(3-formylphenyl)benzenesulfonamide | 15.7 | 64.97% |
| CR-4 | 3-Carboxyphenyl benzenesulfonate | >100,000 | <0.01% |
| CR-5 | 3-Methylphenyl benzenesulfonate | >100,000 | <0.01% |
| CR-6 | Phenyl benzenesulfonate | >100,000 | <0.01% |
Interpretation of Results and Mechanistic Insights
The hypothetical data provides valuable insights into the structure-activity relationship of binding to the antibody.
-
High Cross-Reactivity of Isomers: The isomeric compound N-(3-formylphenyl)benzenesulfonamide (CR-3) shows significant cross-reactivity (64.97%). This is expected, as it shares the same core structure and functional groups as the primary analyte, with only a positional change of the formyl group on one of the phenyl rings. Similarly, 4-Formylphenyl benzenesulfonate (CR-2) , another isomer, also displays notable cross-reactivity (10.36%). This underscores the importance of isomeric purity in the samples being analyzed.
-
Impact of the Ester vs. Sulfonamide Linkage: 3-Formylphenyl benzenesulfonate (CR-1) , which has a sulfonate ester linkage instead of a sulfonamide, exhibits significantly lower cross-reactivity (3.99%). This suggests that the N-H group and the overall geometry of the sulfonamide linkage are important for antibody recognition. While the cross-reactivity is relatively low, it is not negligible and should be considered if this compound is expected to be present in high concentrations.
-
Critical Role of the Formyl Group: The data for CR-4, CR-5, and CR-6 demonstrate the critical importance of the formyl group for antibody binding. When the formyl group is oxidized to a carboxylic acid (CR-4 ), replaced by a methyl group (CR-5 ), or absent entirely (CR-6 ), the cross-reactivity becomes negligible. This indicates that the formyl group is a key part of the epitope recognized by the antibody.
Logical Framework for Cross-Reactivity Assessment
The following diagram illustrates the logical framework for interpreting the cross-reactivity results.
Caption: Logical framework for assessing and acting on cross-reactivity data.
Conclusion
This guide has provided a comprehensive framework for evaluating the cross-reactivity of 3-Formylphenyl benzenesulfonate in the context of a specific immunoassay for a structurally related primary analyte. The key takeaways for researchers are:
-
Structural similarity is a strong predictor of cross-reactivity. Isomers and compounds with minor functional group modifications are the most likely to interfere with an immunoassay.
-
Subtle changes in chemical structure can have a significant impact on antibody binding. The difference between a sulfonate ester and a sulfonamide linkage, in our hypothetical example, dramatically altered the cross-reactivity.
-
A systematic approach using a panel of related compounds is crucial for understanding the specificity of an antibody. This allows for the identification of the key structural features responsible for binding.
-
Quantitative analysis using a competitive ELISA format is essential for validating the specificity of an immunoassay. The calculation of IC50 values and percent cross-reactivity provides the necessary data for regulatory submissions and ensures the reliability of experimental results.
By following the principles and protocols outlined in this guide, researchers can confidently assess the cross-reactivity of their compounds of interest, leading to the development of robust and reliable immunoassays for drug development and other research applications.
References
-
FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. [Link]
-
The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021). MDPI. [Link]
-
Tissue Cross-Reactivity (TCR) Study for Antibody Pre-Clinical Safety Assessment Under FDA & EMA Guidelines. (2025). IPHASE Biosciences. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]
-
Competitive ELISA protocol. St John's Laboratory. [Link]
-
Guidance for Industry. FDA. [Link]
-
Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. PMC. [Link]
-
Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. [Link]
-
Competitive ELISA Protocol. Sino Biological. [Link]
-
Technical Guide for ELISA - Protocols. SeraCare. [Link]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. ResearchGate. [Link]
-
Calculating an IC50 value and its Margin of Error. (2020). YouTube. [Link]
-
Sulfonamide allergy and cross-reactivity. PubMed. [Link]
-
4-(3-Formylphenyl)-Benzenesulfonamide | C13H11NO3S | CID 122707121. PubChem. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). [Link]
-
Sulfonamide allergy and cross-reactivity. ResearchGate. [Link]
-
Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics. PubMed. [Link]
-
Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? PubMed. [Link]
-
Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. PMC. [Link]
-
N-(2-Formylphenyl)benzenesulfonamide. PMC. [Link]
Sources
- 1. 4-(3-Formylphenyl)-Benzenesulfonamide | C13H11NO3S | CID 122707121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. histologix.com [histologix.com]
- 4. iphasebiosci.com [iphasebiosci.com]
- 5. fda.gov [fda.gov]
- 6. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
